O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate
Overview
Description
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butenyl group and two chloroethyl groups attached to a phosphorodiamidate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
It’s known that similar compounds are often designed to interact with specific biochemical pathways or targets .
Mode of Action
It’s known that similar compounds often work through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that similar compounds often affect pathways involving electrophilic aromatic substitution .
Result of Action
It’s known that similar compounds often result in the formation of substituted benzene rings .
Preparation Methods
The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate typically involves the reaction of 3-butenyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and other by-products.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidate derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)phosphorodiamidate: Lacks the butenyl group, making it less reactive in certain chemical reactions.
O-(2-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but with a different position of the butenyl group, affecting its reactivity and applications.
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorothioamidate: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJAZFXJPCTQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOP(=O)(N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302822 | |
Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-29-8 | |
Record name | NSC154039 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | But-3-en-1-yl N,N-bis(2-chloroethyl)phosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate significant in cyclophosphamide research?
A: this compound serves as a crucial precursor in synthesizing key cyclophosphamide metabolites, particularly 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide. [, ] These metabolites are believed to be the active forms of cyclophosphamide, responsible for its anticancer activity. By studying these synthesized metabolites, researchers gain valuable insights into how cyclophosphamide exerts its effects on cancer cells.
Q2: How is this compound converted to these active metabolites?
A: Researchers utilize ozonolysis to convert this compound into 4-hydroperoxycyclophosphamide. [, ] This reaction involves cleaving the double bond within the butenyl group and introducing a hydroperoxy group at the C4 position of the oxazaphosphorine ring. Subsequent deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine yields 4-hydroxycyclophosphamide. []
Q3: What is the significance of the C4-hydroxylation in these active metabolites?
A: The introduction of the hydroxyl group at the C4 position of the oxazaphosphorine ring is crucial for the antitumor activity of cyclophosphamide. [] This modification is believed to be essential for the activation and subsequent DNA alkylating ability of the drug, ultimately leading to the death of cancer cells.
Q4: What do the in vitro and in vivo studies reveal about the activity of these synthesized metabolites?
A: Both 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide, synthesized from this compound, exhibit significant cytostatic activity in both in vitro and in vivo experiments. [, ] This finding supports the hypothesis that C4-hydroxylation of cyclophosphamide is a necessary step for its activation and subsequent antitumor efficacy.
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